molecular formula C18H18BrNO2 B1623049 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic Acid CAS No. 885959-06-8

1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic Acid

Cat. No.: B1623049
CAS No.: 885959-06-8
M. Wt: 360.2 g/mol
InChI Key: PPNBMQUTFASJPB-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a benzyl group and a bromophenyl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromobenzaldehyde, benzylamine, and pyrrolidine.

    Step 1: The initial step involves the formation of an imine by reacting 4-bromobenzaldehyde with benzylamine under acidic conditions.

    Step 2: The imine is then reduced to form the corresponding amine using a reducing agent such as sodium borohydride.

    Step 3: The resulting amine undergoes cyclization with pyrrolidine to form the pyrrolidine ring.

    Step 4:

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, leading to the formation of phenyl derivatives.

    Substitution: The bromine atom on the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation Products: Benzyl alcohol, benzaldehyde.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and signal transduction.

Comparison with Similar Compounds

    1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic Acid: Contains a fluorine atom instead of bromine, potentially altering its chemical properties and interactions.

    1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic Acid: Substituted with a chlorine atom, which may influence its stability and reactivity.

Uniqueness: 1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological interactions. This makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

IUPAC Name

1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNBMQUTFASJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405637
Record name 1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885959-06-8
Record name 1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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